molecular formula C11H10N2O2 B3022587 6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 76970-15-5

6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B3022587
CAS No.: 76970-15-5
M. Wt: 202.21 g/mol
InChI Key: UOQOBALQFJEZHU-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a methoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of hydrazones with appropriate diketones or ketoesters. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which enables the efficient synthesis of pyridazines under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of catalytic systems, such as copper(II)-catalyzed aerobic cyclizations, is common in industrial settings due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridazinones, while reduction may yield dihydropyridazines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

6-(3-methoxyphenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methoxyphenyl)pyridazin-3-amine
  • 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine

Uniqueness

6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can significantly influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(7-9)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQOBALQFJEZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284213
Record name 6-(3-Methoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76970-15-5
Record name 6-(3-Methoxyphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76970-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Methoxyphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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